molecular formula C11H9ClFN3O2S B2425350 2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide CAS No. 1808816-84-3

2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide

Cat. No.: B2425350
CAS No.: 1808816-84-3
M. Wt: 301.72
InChI Key: MUXKJJHPCZRJGJ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with chlorine, fluorine, and methyl groups. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 2-chloro-6-methylpyridine to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, owing to its ability to interfere with biological pathways in pests.

    Material Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can inhibit enzyme activity or disrupt receptor-ligand binding, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-fluoropyridin-2-yl)-pyridine-3-sulfonamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    2-chloro-N-(3-chloropyridin-2-yl)-6-methylpyridine-3-sulfonamide: Substitutes fluorine with chlorine, potentially altering its electronic properties and reactivity.

    2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-carboxamide: Replaces the sulfonamide group with a carboxamide, which can significantly change its interaction with biological targets.

Uniqueness

The unique combination of chlorine, fluorine, and methyl groups in 2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide imparts distinct electronic and steric properties, making it particularly effective in certain applications compared to its analogs. Its ability to form multiple types of interactions with biological molecules enhances its potential as a versatile compound in various fields of research.

Properties

IUPAC Name

2-chloro-N-(3-fluoropyridin-2-yl)-6-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2S/c1-7-4-5-9(10(12)15-7)19(17,18)16-11-8(13)3-2-6-14-11/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKJJHPCZRJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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